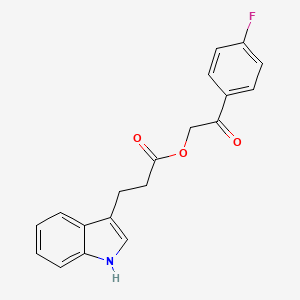

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of both indole and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and indole-3-acetic acid.

Condensation Reaction: The first step involves the condensation of 4-fluorobenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group.

Esterification: The final step involves the esterification of the oxidized intermediate with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Análisis De Reacciones Químicas

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, such as serotonin receptors, which play a role in regulating mood, cognition, and other physiological processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can be compared with other similar compounds, such as:

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the fluorophenyl group.

Indole-3-propionic acid: Another indole derivative with a propionic acid side chain, but without the fluorophenyl and oxoethyl groups.

2-(4-fluorophenyl)-1H-indole: A simpler compound with only the indole and fluorophenyl groups, lacking the oxoethyl and propanoate moieties.

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and potential therapeutic applications.

Actividad Biológica

The compound 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative featuring both an indole and a fluorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16FNO3 with a molecular weight of approximately 381.42 g/mol. Its structure includes a fluorinated phenyl group, which is often associated with increased biological activity due to enhanced lipophilicity and receptor binding.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. Notably, the presence of the indole ring is linked to significant cytotoxic effects against various cancer cell lines.

Case Study:

A study published in MDPI reported that compounds with indole derivatives exhibited cytotoxicity against colon carcinoma HCT-15 cells. The IC50 values for similar compounds were found to be less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer potential .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-15 | 1.61 ± 1.92 |

| Compound B | HCT-15 | 1.98 ± 1.22 |

| Doxorubicin | HCT-15 | Reference |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. The fluorine atom can enhance the interaction with microbial targets, making it a candidate for further investigation.

Research Findings:

A series of analogues derived from similar structures showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 93.7 to 46.9 µg/mL for certain derivatives, indicating significant antibacterial properties .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound X | 93.7 | Moderate |

| Compound Y | 46.9 | High |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the indole structure significantly influence biological activity. For instance, electron-withdrawing groups such as fluorine enhance cytotoxicity by improving the compound's ability to interact with biological targets.

Key Findings:

- Fluorine Substitution: Fluorinated compounds tend to exhibit higher potency due to increased electron affinity.

- Indole Positioning: The position of the indole moiety affects binding affinity and selectivity towards cancerous cells.

Propiedades

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIBYOWQUNXNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.